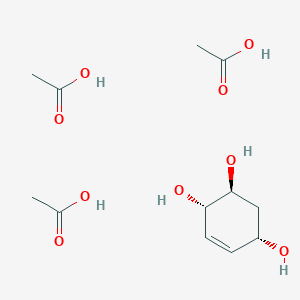

acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol

Description

Acetic Acid

Acetic acid’s history spans antiquity to interstellar discovery. Ancient civilizations, including the Greeks and Romans, utilized vinegar (a dilute acetic acid solution) for culinary, medicinal, and metallurgical purposes. Hippocrates documented its antiseptic properties, while medieval alchemists employed it in pigment synthesis, such as verdigris. The compound’s modern identity was solidified in 1845 when Hermann Kolbe achieved its first synthesis from inorganic precursors, marking a milestone in organic chemistry. A pivotal 20th-century advancement was the Monsanto process (1970), which catalyzed methanol carbonylation using rhodium, revolutionizing industrial production. In 1996, acetic acid’s detection in the Sagittarius B2 molecular cloud underscored its cosmic prevalence.

(1S,2S,4S)-Cyclohex-5-ene-1,2,4-triol

Unlike acetic acid, (1S,2S,4S)-cyclohex-5-ene-1,2,4-triol lacks extensive historical documentation. Structural analogs, such as conduritols (cyclohexene tetrols), were first identified in mid-20th-century phytochemical studies. However, the specific triol variant remains understudied, with limited peer-reviewed data on its isolation or synthesis.

Properties

CAS No. |

676543-77-4 |

|---|---|

Molecular Formula |

C12H22O9 |

Molecular Weight |

310.30 g/mol |

IUPAC Name |

acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol |

InChI |

InChI=1S/C6H10O3.3C2H4O2/c7-4-1-2-5(8)6(9)3-4;3*1-2(3)4/h1-2,4-9H,3H2;3*1H3,(H,3,4)/t4-,5+,6+;;;/m1.../s1 |

InChI Key |

NTLMBZCFGLRQRP-UCOVVUBWSA-N |

Isomeric SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1[C@@H](C=C[C@@H]([C@H]1O)O)O |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.C1C(C=CC(C1O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

The preparation of this compound generally follows one of several strategic approaches:

- Dihydroxylation of cyclohexene derivatives followed by regioselective acetylation

- Photooxygenation of cyclohexa-1,4-diene followed by reduction and acetylation

- Enzyme-catalyzed transformations of appropriate precursors

- Cyclic sulfate ring-opening methodologies

- Selective reduction of cyclohex-2-en-1-one derivatives

Each of these approaches offers distinct advantages in terms of stereoselectivity, yield, and scalability, as will be discussed in the following sections.

Chemical Synthesis Methods

Cyclohexa-1,4-diene Photooxygenation Approach

One of the most direct routes to synthesize cyclohex-5-ene-triols involves the photooxygenation of cyclohexa-1,4-diene. This method, reported in multiple studies, produces anti-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl hydroperoxide or anti-7-oxabicyclo[4.1.0]hept-4-en-3-yl hydroperoxide depending on the starting material.

The procedure involves:

- Photooxygenation of cyclohexa-1,4-diene using oxygen bubbling through a solution with tetraphenylporphine as a photosensitizer

- Reduction of the resulting hydroperoxide with aqueous sodium bisulfite

- Acetylation of the resulting triol structure

When starting with anti-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl hydroperoxide, reduction with sodium bisulfite yields (1,4/2)-cyclohex-5-ene-triol. This triol can then be acetylated to produce the target compound.

Cyclohexenol Acetate Hydroxylation

Another efficient approach involves the hydroxylation of cyclohexenol acetate. This method, described in detail by Gogek et al., can proceed through three different oxidation pathways:

- Using selenium dioxide as a catalyst

- Using hydrogen peroxide in sulfuric and glacial acetic acids

- Using hydrogen peroxide in formic acid (performic acid)

The performic acid method has been reported to yield the highest percentage of the desired stereochemistry. The procedure involves:

1. Adding 30% hydrogen peroxide (0.502 mole) to a mixture of cyclohexenol acetate (0.50 mole) in 87% formic acid

2. Maintaining reaction temperature at 55°C for 16 hours

3. Heating for an additional 2-3 hours

4. Removing solvents and distilling the product at 120-135°C at 0.05 mm pressure

5. Hydrolysis with boiling water to remove formate groups

6. Saponification with methanolic caustic potash to remove acetate groups

7. Reacetylation under controlled conditions to produce the desired acetylated product

This approach yields 20-25% of cis-cis-trans-cyclohexanetriol derivatives, which can be further modified to obtain the desired stereochemistry.

Synthesis from 5-Methoxycyclohexene

An adaptation of Scanlan and Swern's method utilizes 5-methoxycyclohexene as a starting material. The procedure involves:

- Formation of peracetic acid by mixing glacial acetic acid with 30% hydrogen peroxide at 80-85°C for one hour

- Cooling the solution to 50°C and slow addition of methoxycyclohexene

- Maintaining temperature at 65-70°C for 1.75 hours

- Reduction of excess peroxide with magnesium metal and iron

- Extraction with ethyl acetate

- Distillation to yield crude 3-methoxy-trans-cyclohexanediols

- Selective deprotection and acetylation to obtain the target compound

This method offers a pathway to diols that can be further manipulated to obtain the desired triol with appropriate stereochemistry.

Cyclic Sulfate Ring Opening Approach

A highly stereoselective approach utilizes regioselective cyclic sulfate ring opening, as described in several synthetic studies of related compounds. For the synthesis of cyclophellitol and its diastereoisomers (related cyclitol structures), the key steps include:

- Formation of a cyclic sulfate on a suitably protected cyclohexene derivative

- Regioselective ring opening of the cyclic sulfate

- Regiospecific oxidative elimination

- Stereoselective epoxidation followed by ring opening

- Acetylation of the resulting triol

This approach is particularly valuable for establishing the correct stereochemistry at the 1S, 2S, and 4S positions of the target molecule.

Esterification of the Triol

Enzymatic Synthesis Methods

Toluene Dioxygenase-Catalyzed Approach

Enzymatic methods offer excellent stereoselectivity for the synthesis of cyclohexene triols. One approach utilizes toluene dioxygenase-catalyzed cis-dihydroxylations of suitable precursors.

The procedure reported by researchers involves:

- Biotransformation of substituted aniline or phenol substrates using Pseudomonas putida UV4 mutant strain or Escherichia coli pCL-4t recombinant strain

- Isolation of cyclohex-2-en-1-one cis-diol tautomers

- Further biotransformation to yield the desired hydroxylation pattern

- Chemical acetylation to introduce the acetate functionality

This approach provides high stereoselectivity, although it may require additional steps to adjust the oxidation state and introduce the acetate group.

Carbonyl Reductase-Mediated Transformations

Carbonyl reductase (CRED) enzymes present in P. putida UV4 have been found to catalyze the reduction of ketone groups in similar structures, providing access to specific stereochemistry. This approach can be combined with chemical methods to construct the desired triol structure:

- CRED-catalyzed reduction of appropriate cyclohexenone precursors

- Further enzymatic or chemical transformations to introduce additional hydroxyl groups

- Acetylation to introduce the acetate functionality

This chemoenzymatic approach has been reported to provide high enantioselectivity, as demonstrated by the synthesis of 4-hydroxycyclohex-2-en-1-one derivatives with optical rotations of [α]D values between -31.9 and +110.

Comparative Analysis of Preparation Methods

The various methods for preparing this compound can be compared based on several criteria, as summarized in the following table:

| Preparation Method | Starting Material | Key Reagents | Yield (%) | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Photooxygenation | Cyclohexa-1,4-diene | Tetraphenylporphine, O₂, Na₂SO₃ | 20-25 | High for specific isomers | Direct route, fewer steps | Low overall yield |

| Cyclohexenol Acetate Hydroxylation | Cyclohexenol acetate | H₂O₂, formic acid | 20-25 | Good (cis-cis-trans) | Well-established, reproducible | Moderate yield, multiple isomers |

| 5-Methoxycyclohexene Approach | 5-Methoxycyclohexene | Peracetic acid | Not specified | Good for trans-diols | Regioselective hydroxylation | Requires additional steps for triol |

| Cyclic Sulfate Ring Opening | Protected cyclohexene | Various depending on approach | Not specified | Excellent | High stereochemical control | Multiple protection/deprotection steps |

| Enzymatic (Dioxygenase) | Substituted anilines/phenols | Bacterial enzymes | Variable | Excellent | High enantioselectivity | Limited substrate scope, specialized equipment |

| Carbonyl Reductase | Cyclohexenone derivatives | CRED enzymes | Variable | Excellent | High enantioselectivity | May require enzyme engineering |

Synthesis of Triacetate Derivatives

The synthesis of fully acetylated derivatives of (1S,2S,4S)-cyclohex-5-ene-1,2,4-triol is often performed as a means of characterization or for producing compounds with modified properties. The procedure typically involves:

- Reaction of the purified triol with acetic anhydride and DMAP in pyridine

- Stirring at room temperature for several hours (typically 12 h)

- Quenching with aqueous NH₄Cl solution

- Extraction with CH₂Cl₂

- Washing with brine

- Drying over MgSO₄

- Flash chromatography to isolate the pure triacetate product

This approach has been demonstrated successfully with related cyclitols, such as cyclophellitol, where the triacetate derivative was obtained in good yield and fully characterized.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: The hydroxyl groups in the cyclohexene triol can be oxidized to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form cyclohexane derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

Oxidation: Cyclohexane-1,2,4-trione or cyclohexane-1,2,4-tricarboxylic acid.

Reduction: Cyclohexane-1,2,4-triol.

Substitution: Cyclohexane derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential use in pharmaceutical formulations. Its structural characteristics allow for interactions with biological systems, making it a candidate for drug development.

- Sodium-Glucose Co-Transporter Inhibitors : Research indicates that derivatives of this compound can act as inhibitors of sodium-glucose co-transporters (SGLTs), which are crucial in managing conditions like diabetes and obesity. SGLT inhibitors help reduce glucose reabsorption in the kidneys, promoting glucose excretion and lowering blood sugar levels .

Biochemical Applications

In biochemistry, acetic acid; (1S,2S,4S)-cyclohex-5-ene-1,2,4-triol has been investigated for its role in enzymatic reactions and metabolic pathways.

- Enzyme-Catalyzed Reactions : Studies have shown that the compound can serve as a substrate in enzyme-catalyzed reactions. For instance, it has been utilized in the synthesis of cis-dihydrodiols from substituted phenols and anilines via toluene dioxygenase-catalyzed processes. These reactions highlight the compound's utility in producing valuable biochemical intermediates .

Organic Synthesis

The compound's unique structure makes it a valuable building block in organic synthesis.

- Synthesis of Complex Molecules : The cyclohex-5-ene framework allows for various chemical transformations. It can be used as a precursor in synthesizing more complex organic molecules through reactions such as Diels-Alder cycloadditions and other rearrangements. This versatility is crucial for developing new materials and compounds with desired properties .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Potential SGLT inhibitors for diabetes treatment | Reduces blood glucose levels |

| Biochemical | Substrate for enzyme-catalyzed reactions | Produces valuable biochemical intermediates |

| Organic Synthesis | Building block for synthesizing complex organic molecules | Versatile transformations available |

Case Study 1: SGLT Inhibition

A study demonstrated the efficacy of cyclohex-5-ene derivatives as SGLT inhibitors. The research highlighted their potential in treating type 2 diabetes by preventing glucose reabsorption in renal tissues .

Case Study 2: Enzyme-Catalyzed Synthesis

Research conducted at Queen's University Belfast showcased the enzyme-catalyzed synthesis of cyclohex-2-en-1-one cis-diols from phenolic compounds using Pseudomonas putida. The study emphasized the efficiency of using acetic acid; (1S,2S,4S)-cyclohex-5-ene-1,2,4-triol as a substrate in producing these valuable metabolites .

Mechanism of Action

The mechanism of action of acetic acid;(1S,2S,4S)-cyclohex-5-ene-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Cyclohexene Triol Derivatives

Choerosponols (Compounds 2–4 from Choerospondias axillaris)

- Structure: (1S,2R,4S)-cyclohex-5-ene-1,2,4-triol substituted with long alkenyl chains (e.g., Z-heptadecenyl or Z-nonadecenyl groups) .

- Key Differences: Substituents: The target compound lacks the long alkenyl chains present in choerosponols, resulting in lower molecular weight (C8H12O5 vs. C25H46O3 for choerosponol H). Solubility: Alkenyl chains in choerosponols increase lipophilicity, whereas the acetic acid group in the target compound enhances water solubility. Biological Activity: Choerosponols exhibit antifungal properties, while the acetic acid-triol hybrid may act as a metabolic intermediate .

Phomentrioloxin

- Structure : (1S,2S,3S,4S)-3-methoxy-6-(geranyl group)cyclohex-5-ene-1,2,4-triol .

- Key Differences: Functional Groups: Phomentrioloxin contains a methoxy group and a terpenoid side chain, contrasting with the acetic acid moiety in the target compound. Bioactivity: Phomentrioloxin is phytotoxic, acting as a mycoherbicide, whereas the acetic acid-triol hybrid’s bioactivity is undefined .

Acremine F

Acetic Acid Derivatives

Triacetate Derivative (CAS 676543-77-4)

- Structure : (1S,2S,4S)-cyclohex-5-ene-1,2,4-triol triacetate .

- Key Differences :

- Acetylation : The triacetate is fully acetylated, increasing lipophilicity (logP ~1.5) vs. the partially acetylated or free triol in the target compound.

- Reactivity : The triacetate is more stable toward oxidation but less reactive in nucleophilic substitutions compared to the free hydroxyls in the target compound .

(5-Phenyl-4H-triazol-3-ylsulfanyl)-Acetic Acid

Comparative Data Table

Research Implications

The acetic acid-triol hybrid’s unique structure positions it as a candidate for drug delivery systems due to its balanced polarity. Comparative analyses with choerosponols and phomentrioloxin could reveal structure-activity relationships for antifungal or herbicidal applications .

Biological Activity

Acetic acid; (1S,2S,4S)-cyclohex-5-ene-1,2,4-triol is a compound that combines the properties of acetic acid with those of a cyclohexene triol. Its unique molecular structure, characterized by multiple hydroxyl groups, contributes to its diverse biological activities and potential applications in various fields. This article explores its biological activity through detailed research findings, case studies, and data tables.

- Molecular Formula : C12H22O9

- Molar Mass : Approximately 310.299 g/mol

The presence of hydroxyl groups in the compound enhances its reactivity and solubility in biological systems, making it a subject of interest for pharmacological studies.

Antioxidant Activity

Acetic acid; (1S,2S,4S)-cyclohex-5-ene-1,2,4-triol has shown significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases.

- DPPH Scavenging Activity : A study indicated that extracts containing this compound demonstrated effective scavenging of DPPH radicals, a stable nitrogen-centered free radical used to evaluate the antioxidant capacity of compounds .

Enzyme Interaction Studies

Investigations into the interactions of acetic acid; (1S,2S,4S)-cyclohex-5-ene-1,2,4-triol with metabolic enzymes reveal its potential therapeutic effects. Similar compounds have been documented to interact with enzymes involved in metabolic pathways:

- Acetylcholinesterase (AChE) Inhibition : Molecular docking studies suggest that this compound may inhibit AChE activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's .

Case Studies

- Neuroprotective Effects :

- Phytotoxicity :

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetic acid; (1R,2R,4R)-cyclohex-5-ene-1,2,4-triol | C12H22O9 | Different stereochemistry affecting biological activity |

| 1,3-Cyclohexanedimethanol | C8H16O3 | Contains two hydroxymethyl groups |

| 1,3-Cyclohexanedione | C6H10O2 | A diketone that can be reduced to form alcohols |

This table illustrates the diversity among cyclohexene derivatives while highlighting how stereochemical configurations may influence their biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.